bromozinc(1+);butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is typically used in the form of a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);butane can be synthesized through the reaction of butyl bromide with zinc in the presence of a solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent . The general reaction is as follows:
C4H9Br+Zn→C4H9ZnBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);butane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the butyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl halide, the product would be an aryl butane derivative .
Scientific Research Applications
Bromozinc(1+);butane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bromozinc(1+);butane involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds . The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
Methylzinc bromide: Another organozinc compound with similar reactivity but a different alkyl group.
Ethylzinc bromide: Similar to bromozinc(1+);butane but with an ethyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific reactivity and the length of its alkyl chain, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective .
Properties
Molecular Formula |
C4H9BrZn |
---|---|
Molecular Weight |
202.4 g/mol |
IUPAC Name |
bromozinc(1+);butane |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PRWJKDARXFAPOY-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.